6-Bromo-5-methylchroman-4-one

Description

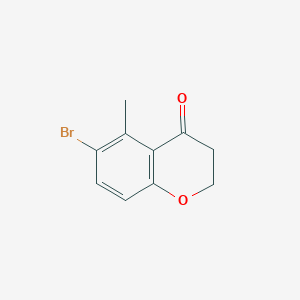

6-Bromo-5-methylchroman-4-one (CAS: 1337838-55-7) is a brominated chromanone derivative with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Chromanones are bicyclic compounds consisting of a benzene ring fused to a γ-lactone ring (4-oxo-4H-chromene). In this compound, substituents include a bromine atom at position 6 and a methyl group at position 5 (Figure 1).

Propriétés

IUPAC Name |

6-bromo-5-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASHKMPDERMSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)CCO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylchroman-4-one typically involves the bromination of 5-methylchroman-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually include room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods: Industrial production of 6-Bromo-5-methylchroman-4-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: 6-Bromo-5-methylchroman-4-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: The bromine atom in 6-Bromo-5-methylchroman-4-one can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromanone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-methylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis. The compound may also inhibit key enzymes involved in cell proliferation and survival, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Properties:

- Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol, with recommended preparation of stock solutions at 10 mM concentration .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month ; repeated freeze-thaw cycles should be avoided .

- Purity : >98.00% by high-performance liquid chromatography (HPLC), validated for research use .

This compound is utilized in pharmacological and synthetic chemistry research, though its specific biological targets remain under investigation.

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Substituent Position and Electronic Effects

6-Bromo-4-hydroxycoumarin (C₉H₅BrO₃, MW 241.04 g/mol) :

- Differs by a hydroxyl group at position 4 instead of a ketone and lacks the methyl group at position 3.

- The hydroxyl group increases polarity, enhancing aqueous solubility compared to 6-bromo-5-methylchroman-4-one. This modification may also influence interactions with enzymes like cytochrome P450 .

- 6-Bromo-4-Isochromanone (C₉H₇BrO₂, MW 227.06 g/mol): Features a rearranged oxygen atom in the bicyclic structure (isochromanone vs. chromanone).

Functional Group Impact on Reactivity

- Methyl Group (C5) : The methyl substituent in 6-bromo-5-methylchroman-4-one introduces steric bulk, which may hinder electrophilic aromatic substitution at adjacent positions. This contrasts with unsubstituted analogs like 6-bromo-4-hydroxycoumarin, where reactivity at C5 is unencumbered.

- Bromine (C6): Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing further substitutions to meta positions. This is consistent across brominated chromanones and coumarins .

Table 1: Comparative Properties of 6-Bromo-5-methylchroman-4-one and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Stability |

|---|---|---|---|---|---|

| 6-Bromo-5-methylchroman-4-one | C₁₀H₉BrO₂ | 241.08 | Br (C6), CH₃ (C5), ketone | Soluble in DMSO, ethanol | Stable at -80°C (6 months) |

| 6-Bromo-4-hydroxycoumarin | C₉H₅BrO₃ | 241.04 | Br (C6), OH (C4), lactone | Higher aqueous solubility* | Variable, pH-dependent |

| 6-Bromo-4-Isochromanone | C₉H₇BrO₂ | 227.06 | Br (C6), ketone (isomer) | Moderate in polar solvents | Less stable at room temp |

*Inferred from hydroxyl group’s hydrophilic nature .

Research Implications and Limitations

- Synthetic Applications : The methyl group in 6-bromo-5-methylchroman-4-one may serve as a directing group in palladium-catalyzed cross-coupling reactions, a property less explored in hydroxylated analogs.

- Biological Activity: Brominated chromanones are studied for kinase inhibition, but activity varies with substituent positions. For example, 6-bromo-4-hydroxycoumarin shows anticoagulant properties, while 6-bromo-5-methylchroman-4-one’s bioactivity remains uncharacterized .

- Data Gaps : Direct comparative data on solubility, stability, and biological efficacy are sparse, emphasizing the need for targeted studies.

Activité Biologique

6-Bromo-5-methylchroman-4-one is a chromanone derivative characterized by its bromine and methyl substituents. This compound has garnered attention for its diverse biological activities, making it a subject of interest in pharmacological research. The following sections will explore its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H9BrO2

- Molecular Weight : 241.08 g/mol

- Structural Features : The compound features a chromanone skeleton with a bromine atom at the 6th position and a methyl group at the 5th position.

6-Bromo-5-methylchroman-4-one interacts with various biological targets, leading to multiple pharmacological effects:

-

Enzyme Interaction :

- The compound has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of endogenous compounds. This inhibition can alter metabolic pathways significantly.

-

Induction of Apoptosis :

- In cancer cell lines, this compound promotes apoptosis by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic proteins. This dual action enhances its potential as an anticancer agent.

-

Antioxidant Activity :

- The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, contributing to its protective effects against various diseases.

-

Anti-inflammatory Effects :

- Research indicates that 6-Bromo-5-methylchroman-4-one can reduce inflammation by modulating inflammatory cytokines and pathways, showcasing its potential in treating inflammatory diseases.

Biological Activities

The biological activities of 6-Bromo-5-methylchroman-4-one can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells through signaling pathway modulation |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, alleviating inflammation |

| Antimicrobial | Exhibits activity against various microbial strains |

| Antiviral | Potential effectiveness against certain viral infections |

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-Bromo-5-methylchroman-4-one:

-

Study on Anticancer Properties :

- A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Antioxidant Activity Assessment :

- In vitro assays showed that 6-Bromo-5-methylchroman-4-one effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant capacity.

-

Anti-inflammatory Effects :

- Research published in a pharmacology journal reported that this compound decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.

Pharmacokinetics

The pharmacokinetic profile of 6-Bromo-5-methylchroman-4-one indicates:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which may enhance its therapeutic applications for neurological disorders.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Comparison with Similar Compounds

The unique substitution pattern of 6-Bromo-5-methylchroman-4-one distinguishes it from other chromanone derivatives:

| Compound | Key Differences |

|---|---|

| 5-Methylchroman-4-one | Lacks bromine; different biological activity profile |

| 6-Bromo-4-chromanone | Similar structure but lacks the methyl group |

| 6-Bromo-5-chlorochroman-4-one | Contains both bromine and chlorine; potentially enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.